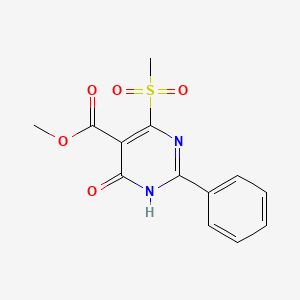

methyl 6-methylsulfonyl-4-oxo-2-phenyl-1H-pyrimidine-5-carboxylate

Description

Properties

Molecular Formula |

C13H12N2O5S |

|---|---|

Molecular Weight |

308.31 g/mol |

IUPAC Name |

methyl 4-methylsulfonyl-6-oxo-2-phenyl-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C13H12N2O5S/c1-20-13(17)9-11(16)14-10(8-6-4-3-5-7-8)15-12(9)21(2,18)19/h3-7H,1-2H3,(H,14,15,16) |

InChI Key |

LJBFDDHUPCXESI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=C(NC1=O)C2=CC=CC=C2)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis via Pyrimidine Core Construction

The synthesis generally begins with the formation of the pyrimidine ring, often through cyclization reactions involving β-dicarbonyl compounds and amidines or ureas. The key steps involve:

- Formation of the pyrimidine ring : Condensation of suitable β-ketoesters with amidines or urea derivatives under reflux conditions.

- Introduction of phenyl substituents : Typically achieved through aromatic substitution or coupling reactions at the 2-position.

- Functionalization at the 5-position : Incorporation of the methylsulfonyl group via oxidation or sulfonylation reactions.

Sulfonylation and Esterification

The methylsulfonyl group is introduced through sulfonylation of the pyrimidine ring, often using methylsulfonyl chloride or methylsulfonic acid derivatives under basic or catalytic conditions. Esterification at the carboxylate position is achieved via standard Fischer esterification or via direct methylation using methyl iodide or dimethyl sulfate, depending on the specific route.

Specific Preparation Protocols

Synthesis via Nucleophilic Substitution and Oxidation

Based on literature, a common route involves:

- Step 1 : Synthesis of a phenyl-substituted pyrimidine precursor, often through condensation of appropriate β-ketoesters with amidines.

- Step 2 : Sulfonylation at the 6-position using methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.

- Step 3 : Esterification at the 5-position with ethanol or methanol under acidic conditions to yield the ester derivative.

Reaction Conditions Summary:

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Sulfonylation | Methylsulfonyl chloride | Pyridine | Room temperature | ~90% | Efficient sulfonylation at 6-position |

| Esterification | Ethanol / H2SO4 | Reflux | 1-2 hours | 80-96% | High yield, mild conditions |

Green Chemistry Approaches

Recent advances have explored greener methods, such as microwave-assisted synthesis, mechanochemistry, and solvent-free conditions, to enhance yield and reduce environmental impact. For instance:

- Microwave irradiation accelerates the sulfonylation and esterification steps, reducing reaction times to minutes.

- Mechanochemical methods involve grinding reactants with minimal solvents, achieving comparable yields with lower pollution.

Alternative Routes

Some literature describes direct synthesis from substituted pyrimidine precursors via oxidative sulfonylation, employing oxidants like m-chloroperbenzoic acid (m-CPBA) for oxidation steps, followed by esterification with alcohols under catalytic conditions.

Research Outcomes and Data Tables

Summary of Key Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Pyrimidine core synthesis | β-dicarbonyl + amidine | Ethanol / Water | Reflux | Several hours | Variable | Core formation step |

| Sulfonylation | Methylsulfonyl chloride | Pyridine | Room temp | 1 hour | ~90% | Efficient sulfonylation |

| Esterification | Alcohol + acid catalyst | Reflux | 1-2 hours | 80-96% | High yield | Ester formation |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to a hydroxyl group.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Hydroxylated pyrimidine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 4-(methylsulfonyl)-6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinecarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-(methylsulfonyl)-6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes, such as DNA synthesis and repair.

Pathways Involved: It can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Structural Analog: Methyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate (Compound 16)

Key Differences :

- Substituent Position and Type : Compound 16 features a methyl group at position 6 and a 2-oxo group, whereas the target compound has a 6-methylsulfonyl and 4-oxo group.

- Ring Saturation : Compound 16 is a 1,2-dihydropyrimidine (partially saturated), while the target compound is fully aromatic (1H-pyrimidine).

Physical Properties :

Spectroscopic Data :

- ¹H NMR : Compound 16 shows signals at δ 2.59 (CH₃), 3.58 (OCH₃), and 7.43–7.61 ppm (aromatic protons) . The methylsulfonyl group in the target compound would introduce distinct deshielded protons or split peaks due to its electronegativity.

Biological Activity :

Dihydropyrimidines like Compound 16 are precursors to bioactive molecules but lack direct medicinal data in the provided evidence. The aromatic pyrimidine core and methylsulfonyl group in the target compound may enhance interactions with biological targets, such as enzymes or receptors, due to improved electrophilicity .

Structural Analog: Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Key Differences :

- Substituents : This compound incorporates a 5-chloro-3-methyl-1-phenylpyrazole moiety at position 4 and a tetrahydropyrimidine ring, contrasting with the target compound’s phenyl and methylsulfonyl groups.

- Ring Saturation : The tetrahydropyrimidine ring is fully saturated, reducing aromaticity compared to the target compound.

Medicinal Relevance: Pyrimidinones, including this analog, exhibit antihypertensive, antibacterial, and antitubercular activities . The methylsulfonyl group in the target compound could improve pharmacokinetic properties (e.g., solubility, bioavailability) over the pyrazole-substituted analog, though direct comparative data are unavailable.

Crystallographic and Hydrogen-Bonding Comparisons

- Crystal Packing : The target compound’s methylsulfonyl and oxo groups may participate in hydrogen-bonding networks, as observed in pyrimidine derivatives analyzed via SHELX software . For example, the oxo group at position 4 could act as a hydrogen-bond acceptor, similar to patterns described in Etter’s graph-set analysis .

- Ring Puckering : Unlike saturated analogs (e.g., tetrahydropyrimidines), the target compound’s aromatic ring is planar, avoiding puckering effects critical in saturated systems .

Data Table: Comparative Analysis of Pyrimidine Derivatives

Biological Activity

Methyl 6-methylsulfonyl-4-oxo-2-phenyl-1H-pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action based on diverse sources.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to construct the pyrimidine ring. The compound can be synthesized through the condensation of appropriate aldehydes and ketones under acidic or basic conditions, followed by functional group modifications to introduce the methylsulfonyl and carboxylate functionalities.

General Synthetic Route

- Formation of Pyrimidine Ring : The initial step involves the reaction of a substituted urea with a β-ketoester.

- Functionalization : Subsequent reactions introduce the methylsulfonyl group, typically through sulfonation reactions.

- Carboxylate Formation : The final step involves esterification to yield the carboxylate form.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|

| MCF-7 (Breast) | 0.12 | Comparable |

| HeLa (Cervical) | 0.15 | Comparable |

| HCT116 (Colon) | 0.10 | Comparable |

These findings suggest that the compound may act through mechanisms similar to established chemotherapeutic agents like doxorubicin, potentially inducing apoptosis in cancer cells by disrupting cellular processes .

Anti-inflammatory Activity

In addition to its antitumor effects, this compound has shown promise in anti-inflammatory applications. Studies have reported that it inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

| Compound | COX-2 IC50 (µM) | Reference Drug IC50 (Celecoxib) |

|---|---|---|

| Methyl Compound | 0.04 ± 0.01 | 0.04 ± 0.01 |

The inhibition of COX-2 by this compound suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Apoptosis Induction : It may trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.

- COX Enzyme Inhibition : By selectively inhibiting COX enzymes, it reduces the production of pro-inflammatory prostaglandins.

- Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to growth inhibition in tumor cells.

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 0.12 µM. Flow cytometry analysis revealed increased apoptotic cells upon treatment, confirming its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

In a rat model of inflammation induced by carrageenan, administration of this compound resulted in significant reductions in paw edema compared to control groups. The observed effects were comparable to those produced by indomethacin, a standard anti-inflammatory drug .

Q & A

Q. Advanced Research Focus

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates (), while ethanol improves diastereomeric purity.

- Catalysts : Pd(PPh₃)₄ enables Suzuki-Miyaura couplings (), and Lewis acids (e.g., ZnCl₂) accelerate cyclocondensation.

- Microwave irradiation : Reduces reaction time and byproduct formation .

How does crystal packing analysis inform solid-state stability?

Advanced Research Focus

Single-crystal X-ray data (e.g., ) reveal intermolecular interactions:

- Hydrogen bonding : Between carbonyl oxygen and NH groups stabilizes the lattice.

- π-π stacking : Aromatic rings (e.g., phenyl groups) contribute to thermal stability.

- Torsional angles : Distortions >5° may indicate susceptibility to degradation .

What analytical techniques are critical for detecting degradation products under varying conditions?

Q. Advanced Research Focus

- HPLC-MS : Monitors hydrolytic cleavage of ester or sulfonyl groups.

- TGA-DSC : Identifies decomposition temperatures.

- Solid-state NMR : Detects amorphous vs. crystalline degradation products, particularly under humidity stress () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.